2-Amino-2-(4-chloro-3-nitrophenyl)acetic Acid
Description
2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid is a substituted phenylglycine derivative featuring a chlorine atom at the para-position (C4) and a nitro group at the meta-position (C3) on the aromatic ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical research.
Properties
Molecular Formula |
C8H7ClN2O4 |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-amino-2-(4-chloro-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H7ClN2O4/c9-5-2-1-4(7(10)8(12)13)3-6(5)11(14)15/h1-3,7H,10H2,(H,12,13) |
InChI Key |
NUDGYQKUPLHRFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(4-chloro-3-nitrophenyl)acetic acid typically involves the nitration of 4-chloroaniline followed by a series of reactions to introduce the amino and acetic acid groups. One common method involves the following steps:
Nitration: 4-chloroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitroaniline.
Amination: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The resulting 4-chloro-3-nitroaniline is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactivity stems from its three functional groups: amino (-NH₂) , nitro (-NO₂) , and chloro (-Cl) groups.
Amino Group Reactions
-
Acetylation : Reacts with acetylating agents (e.g., acetyl chloride) to form N-acetyl derivatives.
-
Alkylation : Undergoes alkylation with alkyl halides in basic conditions.
-
Enzymatic Interactions : Binds to enzymes via hydrogen bonding, potentially inhibiting activity.
Nitro Group Reactions
-
Reduction : Reduced to an amino group using NaBH₄ or H₂/Pd catalysts.
-
Hydrolysis : Converted to hydroxylamine intermediates under acidic/basic conditions.
-
Electrophilic Substitution : Directs electrophilic attack to specific positions on the aromatic ring.
Chloro Group Reactions
-
Hydrolysis : Substituted with hydroxyl groups under alkaline conditions (e.g., NaOH, H₂O).
-
Nucleophilic Substitution : Reacts with nucleophiles like NH₃ to form amines.
Table 2: Functional Group Reactions
| Functional Group | Reaction Type | Reagents | Products |
|---|---|---|---|
| Amino (-NH₂) | Acetylation | Acetyl chloride | N-acetyl derivative |
| Nitro (-NO₂) | Reduction | NaBH₄, H₂/Pd | Amino derivative |
| Chloro (-Cl) | Hydrolysis | NaOH, H₂O | Phenolic derivative |
Enzymatic and Biological Interactions
The nitro group plays a critical role in biological activity, including:
-
Enzyme Inhibition : The nitro group interacts with enzymes like Klebsiella pneumoniae penicillin-binding proteins, potentially disrupting cell wall synthesis .
-
Reduction in Vivo : The nitro group undergoes metabolic reduction to reactive intermediates, which may interact with cellular components.
Table 3: Biological Activity
| Mechanism | Biological Target | Outcome | Reference |
|---|---|---|---|
| Nitro group reduction | Penicillin-binding proteins | Cell lysis | |
| Amino group binding | Enzyme active sites | Inhibition |
Structural Analogs and Reactivity
Comparative analysis with related compounds highlights reactivity trends:
-
2-(2-Amino-3-nitrophenyl)acetic acid ():
-
Nitro group at position 3 reduces steric hindrance during substitution reactions.
-
Amino group at position 2 enables similar acetylation/alkylation reactions.
-
-
4-Chloro-3-nitrophenylacetic acid ( ):
-
Absence of the amino group reduces nucleophilic reactivity.
-
Chloro and nitro groups remain reactive for substitution and reduction.
-
Key Research Findings
Scientific Research Applications
Agricultural Applications
Insect Growth Regulator (IGR)
One of the most significant applications of 2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid is its use in developing insect growth regulators. Research indicates that this compound can inhibit the biosynthesis of juvenile hormones in lepidopteran pests, which are crucial for their growth and development. The compound has shown effectiveness against various agricultural pests, including:
- Spodoptera frugiperda (Fall Armyworm)
- Prodenia litura (Tobacco Cutworm)
- Plutella xylostella (Diamondback Moth)
- Spodoptera exigua (Beet Armyworm)
The semi-inhibitory concentrations for these pests are as follows:
| Pest Species | Semi-Inhibitory Concentration (µM) |
|---|---|
| Spodoptera frugiperda | 2.3 ± 0.2 |
| Prodenia litura | 0.67 ± 0.14 |
| Plutella xylostella | 1.5 ± 0.8 |
| Spodoptera exigua | 0.42 ± 0.11 |
This application is particularly relevant for integrated pest management strategies, where environmentally friendly and selective pest control methods are prioritized.
Case Study: Insect Growth Regulation
A study published on the use of this compound highlighted its efficacy as an insect growth regulator, demonstrating significant control over lepidopteran pests when applied at the identified semi-inhibitory concentrations. The research emphasized the compound's potential role in sustainable agriculture by reducing reliance on conventional pesticides.
Case Study: Anticancer Properties
Although direct studies on 2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid are sparse, related compounds have been investigated for their anticancer properties. For instance, compounds with similar structural motifs have shown selective cytotoxicity towards various cancer cell lines, indicating a need for further exploration into the therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of 2-amino-2-(4-chloro-3-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and nitro groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogs differ in substituent types, positions, or additional functional groups. Key examples include:
(a) 2-Amino-2-(4-chloro-3-fluorophenyl)acetic Acid Hydrochloride
- Structure : Chlorine (C4) and fluorine (C3) substituents.
- Molecular Weight : 240.06 g/mol .
- Fluorine’s smaller size may enhance steric accessibility in biological interactions.
(b) 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic Acid (AS104531)
- Structure : Chlorine (C5) and methoxy (OCH₃, C2) groups.
- Price : €374 per 250 mg .
- Key Differences : Methoxy is electron-donating, increasing electron density on the aromatic ring compared to nitro. This could reduce oxidative stability but improve solubility in polar solvents.
(c) 2-(4-Amino-2-nitrophenyl)acetic Acid
- Structure: Amino (NH₂, C4) and nitro (NO₂, C2) groups.
- Similarity Score : 0.98 (compared to the main compound) .
- Key Differences: Inverted substituent positions (NH₂ at C4 vs. Cl at C4) dramatically alter electronic properties. The amino group enhances nucleophilicity, while nitro maintains electron withdrawal.
(d) (R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid
- Structure : Hydroxyl (OH, C4) substituent.
- Biological Relevance : Hydroxyl groups facilitate hydrogen bonding, as seen in collagenase inhibitors with IC₅₀ values influenced by such interactions .
Key Observations :
- Halogen Position : Chlorine at C4 vs. C5 (as in AS104531) alters steric hindrance, affecting enzyme active site docking .
- Amino vs. Nitro: Amino groups improve solubility but may reduce metabolic stability compared to nitro derivatives .
Commercial Availability and Pricing
Prices reflect synthesis complexity and demand:
Biological Activity
2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid, also known as a derivative of amino acids with significant biological implications, has garnered attention for its potential therapeutic applications. This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid features a nitrophenyl group that contributes to its reactivity and biological interactions. The presence of chlorine and nitro groups enhances its potential to interact with biological targets.
The mechanism of action of 2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural resemblance to biologically active molecules allows it to bind to receptors, modulating cellular signaling pathways.
- Redox Reactions : The nitro group can participate in redox reactions, influencing cellular oxidative stress responses.
Antimicrobial Activity
Research indicates that 2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid demonstrates significant antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Klebsiella pneumoniae | 6.78 µM |
| Candida albicans | 16.69 µM |
Studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its broad-spectrum antimicrobial potential .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines have demonstrated promising results:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.23 |
| A549 (Lung Cancer) | 20.45 |
| HT-29 (Colorectal Cancer) | 25.67 |
The cytotoxicity assays revealed that 2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid effectively induces apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The specific pathways involved remain under investigation, but initial findings indicate a reduction in inflammatory markers in treated cell cultures .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various acetamide derivatives, 2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid was found to significantly inhibit the growth of Klebsiella pneumoniae, demonstrating its potential as an antibacterial agent against resistant strains .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound highlighted its effectiveness against MCF7 breast cancer cells. The study utilized the Sulforhodamine B assay to determine cytotoxicity and revealed that the compound induced cell cycle arrest and apoptosis .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-2-(4-chloro-3-nitrophenyl)acetic Acid with high purity?
- Methodological Answer: Multi-step synthesis routes involving nitration, halogenation, and amino acid coupling are commonly employed. For example, intermediates like 4-chloro-3-nitrophenylacetic acid can be synthesized via electrophilic substitution, followed by amination. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Low yields reported in similar syntheses (e.g., 2-5% in ) highlight the need for optimizing reaction conditions (e.g., temperature control, catalyst selection) .
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR Spectroscopy: - and -NMR to confirm aromatic protons, amine groups, and the acetic acid backbone (see structural analogs in ) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (, expected m/z ≈ 244.01).
- X-ray Crystallography: For unambiguous confirmation, as demonstrated in for related nitrophenyl derivatives .
Q. What safety protocols are essential when handling this compound?
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- First Aid: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention.
- Storage: Keep in a cool, dry place away from oxidizers and acids .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting the reactivity of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations can model electron density distributions, predicting sites for electrophilic/nucleophilic attacks. Molecular docking studies (e.g., using AutoDock Vina) may assess interactions with biological targets like enzymes or receptors. Computational tools (e.g., Gaussian, ORCA) can also simulate UV-Vis spectra for comparison with experimental data .
Q. How can researchers resolve contradictions in spectral data during structure elucidation?
- Methodological Answer: Cross-validate data using complementary techniques:
- Isotopic Patterns in MS: Confirm molecular formula discrepancies (e.g., chlorine’s isotopic signature).
- 2D-NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions.
- Comparative Analysis: Reference crystallographic data from databases (e.g., ) or published analogs (e.g., ) .
Q. What strategies optimize the compound’s stability under varying experimental conditions?
- Methodological Answer: Conduct stability studies under stressors:
- pH Stability: Use HPLC to monitor degradation in buffers (pH 1–13).
- Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light Sensitivity: Store in amber vials if UV-Vis spectroscopy indicates photodegradation. Stability protocols from (surface chemistry studies) can guide environmental interaction analyses .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer: Chiral resolution techniques are critical:
- Chiral Chromatography: Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.
- Asymmetric Catalysis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amination steps.
- Circular Dichroism (CD): Monitor enantiomeric excess (ee) during scale-up, referencing methods in for related acetylated derivatives .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
